Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is a trifluoromethylated compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Friedel–Crafts Alkylation: It can participate in Friedel–Crafts alkylation reactions with phenols and indoles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Friedel–Crafts alkylation with phenols can yield trifluoromethylated phenolic compounds, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A related compound used in similar synthetic applications.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Another trifluoromethylated compound with comparable reactivity.
3,3,3-TRIFLUOROPROPIONIC ACID: A simpler trifluoromethylated compound used in various chemical reactions.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is unique due to the presence of both trifluoromethyl and phenylcarbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex fluorinated compounds and potential pharmaceuticals.
Properties
Molecular Formula |
C12H13F3N2O3 |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(phenylcarbamoylamino)propanoate |
InChI |
InChI=1S/C12H13F3N2O3/c1-2-20-10(18)9(12(13,14)15)17-11(19)16-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,16,17,19) |
InChI Key |
HWDHOLOEZNKOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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